Ethylenediamine (CAS: 107-15-3) is the lowest molecular weight aliphatic diamine, characterized by two primary amine groups on a two-carbon backbone. As a highly reactive, strongly basic, and volatile liquid, it serves as a foundational building block in industrial chemistry. Its procurement value is primarily driven by its exceptionally low amine-hydrogen equivalent weight (AHEW) and its ability to act as a potent bidentate chelating ligand. EDA is the critical precursor for major commercial derivatives, including ethylenediaminetetraacetic acid (EDTA), tetraacetylethylenediamine (TAED), and various polyamide resins. While its high vapor pressure and corrosivity require stringent handling protocols, its unmatched reaction kinetics and specific steric profile make it an indispensable raw material in agrochemicals, bleach activators, and advanced gas treatment formulations [1].
Substituting EDA with closely related aliphatic amines—such as monoethanolamine (MEA), 1,3-propanediamine (PDA), or diethylenetriamine (DETA)—frequently leads to process failure or off-spec products. In chelation and precursor synthesis, the two-carbon chain of EDA is mathematically optimal for forming thermodynamically stable five-membered rings with transition metals; substituting PDA forces the formation of less stable six-membered rings, drastically altering metal-binding kinetics [1]. In gas sweetening, replacing EDA with MEA halves the theoretical molar CO2 absorption capacity and reduces reaction rates due to MEA's single amine group [2]. Furthermore, in the synthesis of bleach activators, substituting EDA with other diamines yields structurally different perhydrolysis agents that fail to meet the strict activation energy requirements of commercial laundry detergents[3]. Therefore, procurement must strictly specify EDA when the exact five-membered chelate geometry or specific intermediate stoichiometry is required.
In gas sweetening and carbon capture applications, ethylenediamine (EDA) significantly outperforms the industry-standard monoethanolamine (MEA). Because EDA is a primary diamine, it provides a higher theoretical CO2 loading capacity. Quantitative kinetic studies demonstrate that the second-order rate constant for the reaction of CO2 with EDA at 298 K is 12.0 m³·mol⁻¹·s⁻¹, compared to just 7.6 m³·mol⁻¹·s⁻¹ for MEA [1]. Furthermore, EDA achieves a higher CO2 absorption capacity, effectively doubling the molar efficiency compared to MEA's theoretical limit of 0.5 mol CO2/mol amine via standard carbamate formation [1].
| Evidence Dimension | 2nd-order CO2 reaction rate constant |
| Target Compound Data | 12.0 m³·mol⁻¹·s⁻¹ (at 298 K) |
| Comparator Or Baseline | MEA (7.6 m³·mol⁻¹·s⁻¹) |
| Quantified Difference | 57% faster reaction kinetics and 2x theoretical molar loading capacity |
| Conditions | Aqueous amine solutions at 298 K |
Enables the design of smaller absorber columns and lowers solvent circulation rates in industrial carbon capture facilities.
EDA is a foundational bidentate ligand that forms highly stable five-membered chelate rings with transition metals, a critical property for electroless plating baths and catalyst preparation. Compared to non-chelating amines like ammonia, EDA exhibits superior binding affinity due to the chelate effect. For example, the overall stability constant (log β3) for the [Ni(EDA)3]2+ complex is 18.4, whereas simple ammine complexes are drastically less stable [1]. This makes the EDA complex approximately 10^10 times more stable than equivalent non-chelated ammine complexes [1].
| Evidence Dimension | Complex stability constant (log β3 for Ni(II)) |
| Target Compound Data | log β3 = 18.4 (forming three 5-membered rings) |
| Comparator Or Baseline | Non-chelating ammonia complexes (baseline log β6 = 8.3) |
| Quantified Difference | ~10^10 times greater thermodynamic stability |
| Conditions | Aqueous solution, 25 °C, Ni(II) metal center |
Prevents premature metal precipitation in highly alkaline electroless plating baths and ensures consistent metal ion delivery.
Ethylenediamine is the irreplaceable primary precursor for the synthesis of tetraacetylethylenediamine (TAED), a globally utilized bleach activator in laundry detergents. The synthesis relies on the diacetylation of EDA to diacetylethylenediamine (DAED), followed by further acetylation. Industrial processes utilizing reactive distillation achieve TAED yields exceeding 80% [1]. Attempting to substitute EDA with homologs like 1,3-propanediamine yields N,N,N′,N′-tetraacetylpropylene-1,2-diamine (TA(Me)ED), which possesses different steric hindrance and perhydrolysis kinetics, rendering it incompatible with established commercial detergent formulations [1].
| Evidence Dimension | Target molecule yield and perhydrolysis compatibility |
| Target Compound Data | >80% yield of commercial-grade TAED via reactive distillation |
| Comparator Or Baseline | 1,3-propanediamine (PDA) |
| Quantified Difference | PDA yields TA(Me)ED, failing to meet TAED commercial specifications |
| Conditions | Acetylation with acetic anhydride at 135–140 °C |
Procurement of exact-grade EDA is non-negotiable for TAED manufacturers to meet strict consumer chemical performance standards.
In epoxy resin formulation, EDA serves as a highly reactive aliphatic amine hardener. Due to its low amine-hydrogen equivalent weight (AHEW = 15.03 g/eq) and lack of steric hindrance compared to longer-chain polyamines like diethylenetriamine (DETA, AHEW = 20.6 g/eq), EDA provides exceptionally fast gel times at room temperature [1]. This high functionality-to-mass ratio results in a tightly crosslinked polymer network, yielding rigid thermosets. While its high volatility requires careful handling, its rapid curing kinetics cannot be matched by heavier oligomeric amines [1].
| Evidence Dimension | Amine-hydrogen equivalent weight (AHEW) and gelation speed |
| Target Compound Data | AHEW = 15.03 g/eq |
| Comparator Or Baseline | DETA (AHEW = 20.6 g/eq) |
| Quantified Difference | 27% lower AHEW, driving faster crosslinking |
| Conditions | Standard bisphenol A (DGEBA) epoxy resin curing |
Ideal for applications requiring rapid ambient curing and high rigidity, though formulators must balance this against its higher vapor pressure.
EDA is the mandatory starting material for manufacturing TAED, a critical component in modern low-temperature laundry detergents. Its specific two-carbon diamine structure ensures the correct perhydrolysis kinetics required to generate peracetic acid in situ [1].
Due to its rapid reaction kinetics and high theoretical CO2 loading capacity, EDA is utilized as an accelerator in blended amine solvents for industrial gas sweetening and post-combustion carbon capture, outperforming traditional MEA systems [2].
The ability of EDA to form highly stable five-membered chelate rings makes it an essential complexing agent in electroless copper and nickel plating baths, as well as the primary backbone for synthesizing EDTA [3].
In structural adhesives and coatings requiring rapid ambient curing, EDA is formulated as a fast-acting aliphatic hardener. Its extremely low AHEW provides dense crosslinking and high rigidity, suitable for specialized tooling and composite matrices [4].
Flammable;Corrosive;Irritant;Health Hazard